molecular formula C10H10BrClO2 B14062998 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one

1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14062998
M. Wt: 277.54 g/mol
InChI Key: PZMFLKRPRSFOJM-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one typically involves the bromination of a phenyl ring followed by the introduction of a hydroxymethyl group. The chloropropanone moiety is then introduced through a series of substitution reactions. Common reagents used in these steps include bromine, formaldehyde, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 1-(3-Bromo-2-(carboxymethyl)phenyl)-3-chloropropan-1-one.

    Reduction: Formation of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-2-(hydroxymethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

    1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-bromopropan-1-one: Similar structure but with bromine instead of chlorine.

    1-(3-Chloro-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine instead of bromine.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-[3-bromo-2-(hydroxymethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClO2/c11-9-3-1-2-7(8(9)6-13)10(14)4-5-12/h1-3,13H,4-6H2

InChI Key

PZMFLKRPRSFOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)C(=O)CCCl

Origin of Product

United States

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